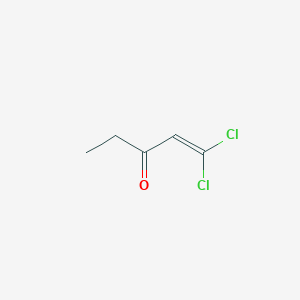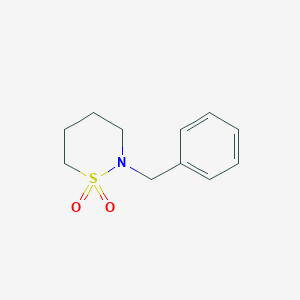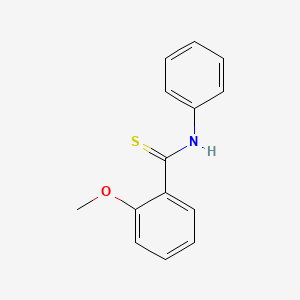
1,5-Heptadien-4-ol, 6-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Heptadien-4-ol, 6-methyl- is an organic compound with the molecular formula C8H14O. It is also known by other names such as 4-Methyl-1,6-heptadien-4-ol and Diallyl methyl carbinol . This compound is characterized by its clear, colorless to light yellow liquid form and is used in various chemical synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Heptadien-4-ol, 6-methyl- can be synthesized through various methods. One common method involves the reaction of 3-butenal with allylmagnesium bromide . This reaction typically requires an inert atmosphere and is conducted at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
In industrial settings, the production of 1,5-Heptadien-4-ol, 6-methyl- often involves the use of large-scale reactors and controlled environments to maintain the necessary reaction conditions. The use of catalysts such as dicationic biphosphine palladium (II) can enhance the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
1,5-Heptadien-4-ol, 6-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
1,5-Heptadien-4-ol, 6-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances and flavoring agents.
Mecanismo De Acción
The mechanism of action of 1,5-Heptadien-4-ol, 6-methyl- involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile due to the presence of the hydroxyl group. This allows it to participate in substitution and addition reactions. The double bonds in its structure also make it reactive towards electrophiles, facilitating various addition reactions .
Comparación Con Compuestos Similares
Similar Compounds
1,6-Heptadien-4-ol: Similar in structure but lacks the methyl group at the 6th position.
2,6-Dimethyl-1,6-heptadien-4-ol: Contains an additional methyl group at the 2nd position.
4-Methyl-1,6-heptadien-4-ol: Another isomer with a similar structure.
Uniqueness
1,5-Heptadien-4-ol, 6-methyl- is unique due to the specific positioning of the methyl group, which can influence its reactivity and the types of reactions it undergoes. This structural variation can lead to different physical and chemical properties compared to its isomers .
Propiedades
Número CAS |
33698-82-7 |
|---|---|
Fórmula molecular |
C8H14O |
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
6-methylhepta-1,5-dien-4-ol |
InChI |
InChI=1S/C8H14O/c1-4-5-8(9)6-7(2)3/h4,6,8-9H,1,5H2,2-3H3 |
Clave InChI |
HQBPNXLPHSBKRK-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(CC=C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-2-[(8R,9S,10S,13S,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid](/img/structure/B14680505.png)


![(E)-Bis[1-(4-methylphenyl)ethyl]diazene](/img/structure/B14680529.png)





![15-Diazonio-7-oxadispiro[5.1.5~8~.2~6~]pentadec-14-en-14-olate](/img/structure/B14680574.png)
![4-[(2-Benzylphenyl)methyl]-1,1-dimethylpiperazin-1-ium iodide](/img/structure/B14680575.png)

